(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol
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Overview
Description
(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a natural product found in Triphyophyllum peltatum with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of tetrahydroisoquinoline derivatives, which include compounds structurally related to (1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol. For instance, Lázár et al. (1990) discussed the synthesis of trifunctional 1,2,3,4-tetrahydroisoquinolines, providing insights into their conformational properties in solution and solid state, as verified by high-resolution NMR and X-ray diffraction evidence (Lázár et al., 1990).
Oxidation and Spectroscopy Studies
The oxidation behavior of bisphenolic tetrahydroisoquinolines was investigated by Hewgill and Pass (1985), who focused on the spectroscopic characterization of these compounds under oxidation conditions. This research provides foundational knowledge relevant to understanding the oxidation properties of similar tetrahydroisoquinoline derivatives (Hewgill & Pass, 1985).
Opioid Receptor Antagonism
Research by Cueva et al. (2009) has explored the synthesis of analogues of tetrahydroisoquinoline compounds and their role as in vitro opioid receptor functional antagonists. These studies are crucial for understanding the pharmacological aspects and potential therapeutic applications of tetrahydroisoquinoline derivatives (Cueva et al., 2009).
Crystal Structure and Stereochemistry
Studies on the crystal structure and stereochemistry of optically active tetrahydroisoquinoline derivatives have been conducted. For example, Naicker et al. (2011) confirmed the absolute configurations of certain tetrahydroisoquinoline derivatives using NMR spectroscopy and crystallography, providing valuable insights into the stereochemical properties of these compounds (Naicker et al., 2011).
Enantioselectivity and Pharmacological Effects
Research by Kihara et al. (1995) examined the enantioselectivity of optically active tetrahydroisoquinoline derivatives, assessing their potential as norepinephrine potentiators. This line of research contributes to understanding the pharmacological effects of such compounds, especially their interaction with neurochemical pathways (Kihara et al., 1995).
Local Anesthetic Activity and Toxicity
Azamatov et al. (2023) explored the local anesthetic activity, acute toxicity, and structure–toxicity relationship of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. Their findings offer insights into reducing the toxicity of these molecules while increasing their therapeutic margin, relevant for similar tetrahydroisoquinoline derivatives (Azamatov et al., 2023).
Properties
CAS No. |
76372-22-0 |
---|---|
Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C24H27NO4/c1-13-10-15-8-9-18(24(27)21(15)14(2)25-13)22-16(12-26)11-20(29-4)23-17(22)6-5-7-19(23)28-3/h5-9,11,13-14,25-27H,10,12H2,1-4H3/t13-,14-/m1/s1 |
InChI Key |
UORJGZQGXAWGDM-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)OC)O |
SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)OC)O |
Canonical SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)OC)O |
Synonyms |
habropetaline A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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